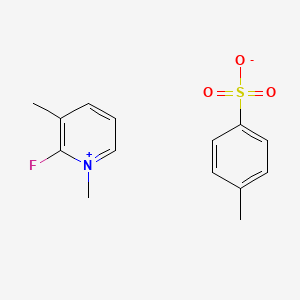

2-Fluoro-1,3-dimethylpyridinium tosylate

Description

The exact mass of the compound 2-Fluoro-1,3-dimethylpyridinium tosylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Fluoro-1,3-dimethylpyridinium tosylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-1,3-dimethylpyridinium tosylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-fluoro-1,3-dimethylpyridin-1-ium;4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN.C7H8O3S/c1-6-4-3-5-9(2)7(6)8;1-6-2-4-7(5-3-6)11(8,9)10/h3-5H,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXUOPSAHPZTNGS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=C([N+](=CC=C1)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50208110 | |

| Record name | 2-Fluoro-1,3-dimethylpyridinium tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59387-91-6 | |

| Record name | Pyridinium, 2-fluoro-1,3-dimethyl-, 4-methylbenzenesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59387-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-1,3-dimethylpyridinium tosylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059387916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluoro-1,3-dimethylpyridinium tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-1,3-dimethylpyridinium tosylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.101 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-1,3-dimethylpyridinium tosylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-1,3-dimethylpyridinium tosylate (CAS Number: 59387-91-6), a valuable reagent in modern organic synthesis. This document delves into its chemical properties, a plausible synthetic route, and its primary application as an electrophilic fluorinating agent. The guide is intended to equip researchers, scientists, and drug development professionals with the fundamental knowledge required to effectively and safely utilize this reagent in their work. We will explore the mechanistic underpinnings of its reactivity, provide illustrative protocols, and discuss its potential in the synthesis of complex molecules, particularly within the pharmaceutical industry.

Introduction: The Significance of Fluorine in Modern Chemistry

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of contemporary drug design and materials science. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1] Pyridine-based ring systems are also a prevalent motif in a vast number of FDA-approved pharmaceuticals.[1] The convergence of these two chemical domains in compounds like 2-Fluoro-1,3-dimethylpyridinium tosylate offers a powerful tool for medicinal chemists. This guide focuses on this specific N-fluoropyridinium salt, providing a detailed exploration of its characteristics and utility.

Core Compound Properties

2-Fluoro-1,3-dimethylpyridinium tosylate is a salt consisting of a 2-fluoro-1,3-dimethylpyridinium cation and a tosylate anion. It is typically a white to off-white solid and is valued for its role as an electrophilic fluorinating agent.

| Property | Value | Source |

| CAS Number | 59387-91-6 | [2] |

| Molecular Formula | C₁₄H₁₆FNO₃S | [2] |

| Molecular Weight | 297.34 g/mol | [2] |

| Appearance | White to off-white solid | General Observation |

| Synonyms | 2-Fluoro-1,3-dimethylpyridin-1-ium 4-methylbenzene-1-sulfonate | [2] |

Synthesis of 2-Fluoro-1,3-dimethylpyridinium tosylate: A Generalized Approach

While specific, detailed synthetic protocols for 2-Fluoro-1,3-dimethylpyridinium tosylate are not extensively documented in publicly available literature, a plausible synthesis can be extrapolated from the general preparation of N-fluoropyridinium salts. The following represents a generalized, illustrative protocol.

Proposed Synthetic Pathway

The synthesis would likely involve the N-methylation of 2-fluoro-3-methylpyridine followed by a counterion exchange with a tosylate source, or a direct reaction of a suitable precursor with a fluorinating agent. A common method for the synthesis of N-fluoropyridinium salts involves the direct fluorination of the corresponding pyridine derivative.

Caption: Proposed synthesis of 2-Fluoro-1,3-dimethylpyridinium tosylate.

Illustrative Experimental Protocol

Disclaimer: This is a generalized protocol and requires optimization and validation in a laboratory setting.

-

Reaction Setup: To a solution of 2-fluoro-3-methylpyridine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add methyl tosylate (1.05 eq).

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Isolation: Upon completion of the reaction, the product may precipitate out of the solution. If so, it can be collected by filtration. If it remains in solution, the solvent can be removed under reduced pressure. The crude product should be washed with a non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting materials.

-

Purification: The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield the pure 2-Fluoro-1,3-dimethylpyridinium tosylate.

Mechanism of Action and Applications in Synthesis

The primary utility of 2-Fluoro-1,3-dimethylpyridinium tosylate lies in its function as an electrophilic fluorinating agent. The fluorine atom attached to the positively charged nitrogen of the pyridinium ring is electron-deficient and thus susceptible to nucleophilic attack.

General Mechanism of Electrophilic Fluorination

The reaction proceeds via a nucleophilic attack of a substrate on the fluorine atom of the pyridinium salt. The driving force for this reaction is the formation of a stable C-F bond and the neutral 1,3-dimethylpyridinium byproduct.

Caption: General mechanism of electrophilic fluorination.

Applications in Drug Development and Medicinal Chemistry

While specific examples utilizing 2-Fluoro-1,3-dimethylpyridinium tosylate are not abundant in the literature, its role as an electrophilic fluorinating agent makes it a potentially valuable tool in drug development for several reasons:

-

Metabolic Stability: Introduction of a fluorine atom at a metabolically labile position of a drug candidate can block cytochrome P450-mediated oxidation, thereby increasing its half-life.

-

Enhanced Binding Affinity: The polarized C-F bond can engage in favorable electrostatic interactions and hydrogen bonds with biological targets, leading to improved potency.

-

Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can be crucial for optimizing a drug's pharmacokinetic profile.

-

Increased Lipophilicity: In some cases, fluorination can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes.

This reagent is particularly well-suited for the fluorination of soft nucleophiles such as enolates, silyl enol ethers, and electron-rich aromatic and heteroaromatic systems. For instance, it could be employed in the synthesis of fluorinated steroids, which are an important class of anti-inflammatory drugs.[3][4]

Experimental Protocols and Data Presentation

General Protocol for Electrophilic Fluorination

Safety Precaution: 2-Fluoro-1,3-dimethylpyridinium tosylate is a hazardous chemical that can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. All manipulations should be performed in a well-ventilated fume hood.

-

Substrate Preparation: Dissolve the nucleophilic substrate (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane, or THF) under an inert atmosphere.

-

Addition of Reagent: Add 2-Fluoro-1,3-dimethylpyridinium tosylate (1.1-1.5 eq) to the reaction mixture in one portion or portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

-

Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

-

Quenching and Work-up: Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Analytical Characterization

The purity and identity of 2-Fluoro-1,3-dimethylpyridinium tosylate can be confirmed by various analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be employed for purity analysis. A typical mobile phase would consist of a gradient of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid for MS compatibility.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy are essential for structural confirmation. The following table provides an illustrative example of the expected NMR data.

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |

| ¹H | ~8.5-9.0 | d | Pyridinium ring protons | |

| ~7.5-8.0 | m | Pyridinium ring protons | ||

| ~7.7 | d | J ≈ 8 | Tosylate aromatic protons | |

| ~7.2 | d | J ≈ 8 | Tosylate aromatic protons | |

| ~4.2 | s | N-CH₃ | ||

| ~2.6 | s | Ar-CH₃ (pyridinium) | ||

| ~2.4 | s | Ar-CH₃ (tosylate) | ||

| ¹³C | ~150-160 | d | ¹JCF ≈ 240-260 | C-F |

| ~140-150 | m | Pyridinium and Tosylate aromatic carbons | ||

| ~125-135 | m | Pyridinium and Tosylate aromatic carbons | ||

| ~45 | s | N-CH₃ | ||

| ~21 | s | Ar-CH₃ (tosylate) | ||

| ~18 | s | Ar-CH₃ (pyridinium) | ||

| ¹⁹F | ~ -60 to -80 | s | F-N⁺ |

Note: The chemical shifts are approximate and can vary depending on the solvent and instrument.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. Expected characteristic peaks would include those for C-H, C=C, C-N, S=O, and C-F bonds.

Safety and Handling

2-Fluoro-1,3-dimethylpyridinium tosylate is classified as a hazardous substance. It is crucial to adhere to the following safety precautions:

-

Hazard Statements: Causes severe skin burns and eye damage.

-

Precautionary Statements:

-

Do not breathe dust/fume/gas/mist/vapors/spray.

-

Wash face, hands, and any exposed skin thoroughly after handling.

-

Wear protective gloves/protective clothing/eye protection/face protection.

-

IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

-

IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Store locked up.

-

Dispose of contents/container to an approved waste disposal plant.

-

Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

2-Fluoro-1,3-dimethylpyridinium tosylate is a valuable and reactive electrophilic fluorinating agent with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its ability to introduce fluorine into a wide range of nucleophilic substrates under relatively mild conditions makes it an attractive alternative to other more hazardous fluorinating agents. A thorough understanding of its properties, reactivity, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in the laboratory. As the demand for novel fluorinated molecules continues to grow, reagents like 2-Fluoro-1,3-dimethylpyridinium tosylate will undoubtedly play an increasingly important role in advancing chemical research and innovation.

References

-

Examples of biologically‐active fluorinated corticosteroid drugs currently on the market. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2022). MDPI. Retrieved January 21, 2026, from [Link]

-

Fluorinated steroids and their derivatives. (2016). United Arab Emirates University. Retrieved January 21, 2026, from [Link]

-

2-Fluoro-1,3-dimethylpyridinium tosylate. (2018, May 16). SIELC Technologies. Retrieved January 21, 2026, from [Link]

- Method for producing a 6α-fluorinated corticosteroid. (2010). Google Patents.

-

Regiospecific synthesis of 4-fluoro-Δ4,3-keto steroids using caesium fluoroxysulfate. (1995). Journal of the Chemical Society, Perkin Transactions 1. Retrieved January 21, 2026, from [Link]

-

Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. (2022). MDPI. Retrieved January 21, 2026, from [Link]

-

Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. (2022). ZORA (Zurich Open Repository and Archive). Retrieved January 21, 2026, from [Link]

-

Synthesis of some new furo[2,3-b]-, pyrazolo[3,4-b]- and thieno[2,3-b]pyridines with anticipated biological activities. (2014). ResearchGate. Retrieved January 21, 2026, from [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). Dovepress. Retrieved January 21, 2026, from [Link]

Sources

A Technical Guide to the Molecular Structure and Properties of 2-Fluoro-1,3-dimethylpyridinium tosylate

Abstract: This document provides an in-depth technical examination of 2-Fluoro-1,3-dimethylpyridinium tosylate, a heterocyclic organic salt with significant potential in synthetic chemistry. We will dissect its molecular architecture, including its distinct cationic and anionic components, and provide a predictive analysis of its spectroscopic signatures. This guide explores plausible synthetic pathways, outlines detailed experimental and analytical protocols, and discusses its mechanistic role and potential applications as a reagent. The content herein is intended for researchers, chemists, and professionals in drug development who require a comprehensive understanding of this compound's structure-function relationship.

Introduction to Fluorinated Pyridinium Salts

Fluorine-containing organic compounds have become indispensable in medicinal chemistry and materials science.[1][2] The strategic incorporation of fluorine can dramatically alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity.[1] Within this class, N-alkylated fluoropyridinium salts represent a unique category of reagents. The combination of a permanent positive charge on the nitrogen atom and the high electronegativity of the fluorine atom creates a highly electron-deficient aromatic system. This electronic configuration renders the fluorinated carbon susceptible to nucleophilic attack, making these salts valuable as alkylating or arylating agents and as precursors in the synthesis of complex heterocyclic systems.

2-Fluoro-1,3-dimethylpyridinium tosylate is an exemplar of this class. It is comprised of a 2-fluoro-1,3-dimethylpyridinium cation and a p-toluenesulfonate (tosylate) anion. The non-coordinating and stable nature of the tosylate anion makes it an ideal counterion, ensuring the salt's stability and utility in a variety of reaction conditions.

Molecular Structure and Physicochemical Properties

The defining characteristic of this compound is its ionic nature, which dictates its physical and chemical behavior.

Cationic Component: 2-Fluoro-1,3-dimethylpyridinium

The cation is the chemically active portion of the salt. Its structure consists of:

-

A six-membered pyridine ring, which is aromatic.

-

A fluorine atom at the C2 position. The C-F bond significantly polarizes the ring.

-

A methyl group at the C3 position. This group provides steric bulk and influences the electronic environment of the ring.

-

A methyl group attached to the ring nitrogen (N1), creating a quaternary ammonium center. This N-alkylation results in a permanent positive charge, formally localized on the nitrogen, which is delocalized across the pyridinium ring system.

The combination of the quaternized nitrogen and the C2-fluorine substituent makes the C2 carbon exceptionally electrophilic.

Anionic Component: p-Toluenesulfonate (Tosylate)

The tosylate anion (CH₃C₆H₄SO₃⁻) is a large, organic anion derived from p-toluenesulfonic acid. It is a superb counterion for several reasons:

-

Low Nucleophilicity: It is a poor nucleophile, preventing it from interfering in reactions where the pyridinium cation is intended to be the electrophile.

-

Charge Delocalization: The negative charge is delocalized across the three oxygen atoms of the sulfonate group, contributing to its stability.

-

Crystallinity: Tosylate salts are often highly crystalline solids, which facilitates their purification by recrystallization and simplifies handling and storage.

Overall Ionic Structure

The compound exists as an ionic lattice in the solid state, held together by electrostatic attraction between the positively charged 2-fluoro-1,3-dimethylpyridinium cation and the negatively charged tosylate anion.

Caption: Ionic interaction between the cation and anion.

Physicochemical Data Summary

The following table summarizes key properties for 2-Fluoro-1,3-dimethylpyridinium tosylate.

| Property | Value | Reference |

| Alternate Name | 1,3-Dimethyl-2-fluoropyridinium p-toluenesulfonate | [3] |

| CAS Number | 1072953-89-9 | |

| Molecular Formula | C₁₄H₁₆FNO₃S (C₇H₉FN⁺ · C₇H₇O₃S⁻) | [3] |

| Molecular Weight | 297.35 g/mol | [3] |

| Appearance | Typically an off-white to pale yellow solid | |

| Purity | ≥95.0% | [3] |

| Storage | 2-8°C, under inert atmosphere | [3] |

Spectroscopic Characterization (Predictive Analysis)

| Technique | Predicted Features |

| ¹H NMR | Pyridinium Moiety: - N-CH₃: Singlet, ~4.2-4.5 ppm.- Ring-CH₃: Singlet, ~2.5-2.8 ppm.- Aromatic Protons (H4, H5, H6): Multiplets, downfield shifted ~8.0-9.0 ppm due to positive charge.Tosylate Moiety: - Ar-CH₃: Singlet, ~2.4 ppm.- Aromatic Protons: Two doublets (AA'BB' system), ~7.2 ppm and ~7.8 ppm. |

| ¹³C NMR | Pyridinium Moiety: - C2: Doublet (large ¹JCF coupling, ~220-250 Hz), ~155-160 ppm.- Other aromatic carbons: ~125-150 ppm.- N-CH₃: ~45-50 ppm.- Ring-CH₃: ~15-20 ppm.Tosylate Moiety: - Aromatic carbons: ~125-145 ppm.- CH₃: ~21 ppm. |

| ¹⁹F NMR | A single resonance, likely a multiplet due to coupling with adjacent aromatic protons. |

| IR (cm⁻¹) | ~3100-3000 (Ar C-H), ~1640 (C=N⁺/C=C stretch), ~1250 & ~1120 (S=O asymmetric/symmetric stretch), ~1030 (S-O stretch), ~1200-1100 (C-F stretch). |

| MS (ESI+) | Cation: [C₇H₉FN]⁺, Expected m/z = 126.07. |

Synthesis and Purification

The synthesis of 2-fluoro-1,3-dimethylpyridinium tosylate can be logically approached through a multi-step sequence starting from a commercially available pyridine derivative.

Retrosynthetic Analysis

A plausible synthesis involves the N-methylation of a pre-fluorinated pyridine. The key intermediate, 2-fluoro-3-methylpyridine, is commercially available.[6] The final step is the quaternization of the nitrogen atom with a methylating agent that introduces the tosylate counterion. Methyl tosylate is the ideal reagent for this transformation as it provides both the methyl group and the tosylate anion in a single step.

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Synthesis via N-Methylation

This protocol describes a representative method for the synthesis. Causality: The choice of methyl tosylate is critical; it is a powerful methylating agent, and its tosylate leaving group becomes the desired counterion, simplifying the process and avoiding a separate anion exchange step. The reaction is typically conducted neat or in a non-protic solvent to prevent side reactions.

Materials:

-

2-Fluoro-3-methylpyridine (1.0 eq)[6]

-

Methyl p-toluenesulfonate (Methyl tosylate, 1.05 eq)

-

Diethyl ether (for precipitation/washing)

-

Acetonitrile (optional, as solvent)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-3-methylpyridine (1.0 eq).

-

Reagent Addition: Add methyl p-toluenesulfonate (1.05 eq) to the flask. If desired, a minimal amount of dry acetonitrile can be added to facilitate mixing.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).

-

Monitoring: Monitor the reaction progress by TLC or ¹H NMR. The reaction is typically complete within 12-24 hours, often indicated by the formation of a solid precipitate.

-

Workup and Isolation: Cool the reaction mixture to room temperature. Add a sufficient volume of dry diethyl ether to precipitate the product completely.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with several portions of cold, dry diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the resulting white to off-white solid under high vacuum to yield the final product, 2-fluoro-1,3-dimethylpyridinium tosylate.

Purification and Quality Control

-

Recrystallization: If further purification is needed, the crude product can be recrystallized from a suitable solvent system, such as acetonitrile/diethyl ether or ethanol/ether.

-

Analytical Verification: The purity and identity of the final product should be confirmed using analytical techniques. A reverse-phase HPLC method, using a mobile phase of acetonitrile and water with an acid modifier like phosphoric or formic acid, is suitable for assessing purity.[7] Identity is confirmed by NMR spectroscopy and mass spectrometry as detailed in Section 3.

Applications in Chemical Synthesis

The utility of this reagent stems directly from its molecular structure. The electron-withdrawing effects of the pyridinium nitrogen and the C2-fluorine atom create a highly electron-deficient C2 position, making it an excellent electrophile.

Mechanistic Role in Nucleophilic Aromatic Substitution (SNAr)

The primary application for this class of compounds is in SNAr reactions. The fluorine atom serves as an excellent leaving group when attacked by a wide range of nucleophiles (e.g., O-, N-, S-, and C-based). The reaction proceeds via a Meisenheimer complex intermediate, which is stabilized by the electron-withdrawing nature of the pyridinium ring.

Sources

- 1. Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Fluoro-1,3-dimethylpyridinium p-toluenesulfonate (≥95.0% (N)) - Amerigo Scientific [amerigoscientific.com]

- 4. 2-Fluoro-3-methylpyridine(2369-18-8) 13C NMR spectrum [chemicalbook.com]

- 5. 2-Fluoropyridine(372-48-5) 1H NMR spectrum [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 2-Fluoro-1,3-dimethylpyridinium tosylate | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Synthesis of 2-Fluoro-1,3-dimethylpyridinium tosylate

Introduction: The Strategic Importance of Fluorinated Pyridinium Salts

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. Fluorine's unique properties—high electronegativity, small steric footprint, and the ability to form strong C-F bonds—can profoundly alter the metabolic stability, lipophilicity, and binding affinity of bioactive compounds.[1][2] It is estimated that fluorinated compounds represent a significant portion of all new pharmaceuticals approved by the FDA.[3]

Within this context, the pyridine scaffold is another privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[4][5][6] The combination of these two features in compounds like 2-Fluoro-1,3-dimethylpyridinium tosylate creates a powerful synthetic tool. As a member of the N-fluoropyridinium salt class, this reagent serves as an electrophilic fluorinating agent, valued for its relative stability and ease of handling compared to gaseous fluorine.[7][8] This guide provides a comprehensive, field-proven methodology for the synthesis of 2-Fluoro-1,3-dimethylpyridinium tosylate, designed for researchers in organic synthesis and drug development.

Synthetic Strategy: A Two-Stage Approach

The synthesis is logically approached in two principal stages. First, the foundational scaffold, 2-fluoro-3-methylpyridine, is prepared. Second, this intermediate undergoes N-alkylation to yield the final pyridinium salt. This strategy isolates the complexities of C-F bond formation from the final quaternization of the pyridine nitrogen, allowing for cleaner reactions and more straightforward purification.

Caption: Overall Synthetic Workflow.

PART 1: Synthesis of 2-Fluoro-3-methylpyridine via the Balz-Schiemann Reaction

The Balz-Schiemann reaction is a venerable and reliable method for introducing a fluorine atom onto an aromatic ring.[9] It proceeds through a diazonium salt intermediate, which, upon thermal decomposition, expels nitrogen gas and installs the fluoride. While alternative methods exist, the Balz-Schiemann reaction is chosen here for its high fidelity and well-documented procedures.

Experimental Protocol

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, suspend 2-amino-3-methylpyridine (1.0 eq) in a 48% solution of tetrafluoroboric acid (HBF₄) (2.5 eq) at -5 °C.

-

Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise, ensuring the internal temperature does not exceed 0 °C. The causality here is critical: maintaining a low temperature prevents premature decomposition of the diazonium salt and minimizes the formation of hazardous nitrogen oxides.

-

Stir the resulting slurry for an additional 30 minutes at 0 °C upon completion of the addition. The formation of a thick precipitate of the diazonium tetrafluoroborate salt is a visual confirmation of a successful reaction.

-

-

Isolation of the Diazonium Salt:

-

Filter the cold slurry and wash the collected solid sequentially with cold diethyl ether and then a small amount of cold ethanol to remove residual acid and organic impurities.

-

Dry the isolated salt under vacuum. Extreme caution is warranted : diazonium salts are potentially explosive when dry and should be handled behind a blast shield.[9]

-

-

Thermal Decomposition:

-

In a flask equipped for distillation, gently heat the dry diazonium salt under vacuum.

-

The salt will decompose, releasing nitrogen gas and boron trifluoride, while the desired 2-fluoro-3-methylpyridine product distills over. This decomposition is the core of the Balz-Schiemann reaction.

-

Collect the distillate in a cooled receiving flask.

-

-

Purification:

-

The crude product is typically purified by fractional distillation to yield pure 2-fluoro-3-methylpyridine as a clear liquid.

-

PART 2: N-Alkylation to Form 2-Fluoro-1,3-dimethylpyridinium tosylate

With the fluorinated precursor in hand, the final step is the quaternization of the pyridine nitrogen. This is achieved via a direct N-alkylation using methyl p-toluenesulfonate. This reagent is selected for its high reactivity and for conveniently providing the required tosylate counterion in a single step.

Reaction Mechanism

The reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the pyridine nitrogen atom acts as a nucleophile, attacking the electrophilic methyl group of methyl p-toluenesulfonate. The p-toluenesulfonate anion is an excellent leaving group, facilitating the reaction and forming the stable tosylate salt of the product.

Caption: SN2 Mechanism for N-Alkylation.

Experimental Protocol

-

Reaction Setup:

-

To a solution of 2-fluoro-3-methylpyridine (1.0 eq) in anhydrous acetonitrile (MeCN), add methyl p-toluenesulfonate (1.05 eq). Acetonitrile is an ideal polar aprotic solvent that facilitates SN2 reactions without interfering.

-

Heat the reaction mixture to reflux (approx. 82 °C) under a nitrogen atmosphere to prevent moisture ingress.

-

-

Monitoring and Workup:

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[10]

-

Upon completion, cool the reaction mixture to room temperature, then further cool in an ice bath to induce precipitation of the product.

-

Collect the resulting white solid by vacuum filtration.

-

-

Purification:

-

Wash the crude product with cold diethyl ether to remove any unreacted starting materials.

-

The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield the final product with high purity.

-

Quantitative Data Summary

| Parameter | Stage 1 (Balz-Schiemann) | Stage 2 (N-Alkylation) |

| Key Reagents | 2-amino-3-methylpyridine, HBF₄, NaNO₂ | 2-fluoro-3-methylpyridine, Methyl p-toluenesulfonate |

| Solvent | Water / 48% HBF₄ | Anhydrous Acetonitrile |

| Temperature | -5 °C to 0 °C (diazotization) | Reflux (~82 °C) |

| Typical Reaction Time | 1-2 hours | 12-24 hours |

| Typical Yield | 50-70% | 85-95% |

| Purification Method | Fractional Distillation | Recrystallization |

Characterization and Quality Control

A self-validating protocol requires rigorous analytical confirmation of the final product's identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR should show the appearance of a new singlet corresponding to the N-methyl group, and shifts in the aromatic protons consistent with the formation of the pyridinium cation. ¹⁹F NMR will confirm the presence of the fluorine atom.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show a parent ion corresponding to the cationic portion of the molecule, [C₇H₉FN]⁺.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used to assess the purity of the final compound.[10]

Safety and Handling

Proper safety protocols are non-negotiable when handling the reagents involved in this synthesis.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves.[11]

-

Ventilation: All steps should be performed in a well-ventilated chemical fume hood.[12][13]

-

Reagent Handling:

-

Tetrafluoroboric Acid: Highly corrosive. Handle with extreme care to avoid contact with skin and eyes.[14]

-

Diazonium Salts: Potentially explosive when dry. Handle in small quantities and always use a blast shield.[9]

-

Methyl p-toluenesulfonate: A potent alkylating agent and suspected carcinogen. Avoid inhalation and skin contact.[15]

-

-

Waste Disposal: Dispose of all chemical waste in accordance with local institutional and environmental regulations.

Conclusion

The synthesis of 2-Fluoro-1,3-dimethylpyridinium tosylate is a robust and reproducible process when approached with care and precision. By following the detailed two-stage protocol outlined in this guide—from the foundational Balz-Schiemann reaction to the final SN2 N-alkylation—researchers can reliably produce this valuable electrophilic fluorinating agent. Rigorous adherence to safety protocols and analytical validation at each stage are paramount to ensuring a successful and safe synthetic outcome, empowering further advancements in medicinal chemistry and materials science.

References

- Method for preparing flurbiprofen impurity M. (n.d.). Google Patents.

- Chambers, R. D., et al. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. National Institutes of Health.

- SIELC Technologies. (2018). 2-Fluoro-1,3-dimethylpyridinium tosylate.

- Ortega Pijeira, M. S., et al. (n.d.). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. University of Groningen research portal.

- El-Faham, A., et al. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.

- 2-FLUORO-1,3-DIMETHYLPYRIDINIUM P-TOLUENESULFONATE, >=95.0%. (n.d.).

- Umemoto, T. (n.d.). Development of N-F fluorinating agents and their fluorinations: Historical perspective. PMC.

- Method for preparing N-fluoropyridinium salt. (n.d.). Google Patents.

- Preparation method of fluoropyridine compounds. (n.d.). Google Patents.

- Dey, C., & Kündig, E. P. (2014). Synthesis of 1,3-‐Dimethyl-‐3-‐(p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin-‐2(3H)-‐one by Cu(II)-‐Mediated Direct Oxidative Coupling. Organic Syntheses, 91, 221-232.

- Ortega Pijeira, M. S., et al. (2022). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. PubMed Central.

- Toste, F. D., et al. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters, ACS Publications.

- Hu, G., et al. (2018). Synthesis of N-alkylated 2-pyridones through Pummerer type reactions of activated sulfoxides and 2-fluoropyridine derivatives. RSC Publishing.

- Ling, Y., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. DDDT.

- Chambers, R. D., et al. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. ResearchGate.

- SAFETY DATA SHEET. (n.d.).

- Synthesis of tosylate precursors 1A, 1B and non-radioactive fluorinated.... (n.d.). ResearchGate.

- Al-Zharani, M., et al. (n.d.). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI.

- n-fluoropyridinium triflate. (n.d.). Organic Syntheses Procedure.

- Ley, S. V. (n.d.). Fluorination Reactions. Professor Steven V. Ley Research Group.

- SAFETY DATA SHEET. (2024). Sigma-Aldrich.

- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2025).

- Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. (2024). MDPI.

- Shmidt, M. S., et al. (n.d.). Alkylations of Heterocyclic Ambident Anions II. Alkylation of 2-Pyridone Salts. The Journal of Organic Chemistry, ACS Publications.

- 2-FLUORO PYRIDINE CAS No 372-48-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.

- SAFETY DATA SHEET. (2011). Fisher Scientific.

- Wang, Y., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PubMed.

- Method for N-alkylation of 2-pyridone. (n.d.). Google Patents.

- Koga, K., et al. (n.d.). Enantioselective Alkylation of 2-Alkylpyridines Controlled by Organolithium Aggregation. PubMed Central.

- SAFETY DATA SHEET. (2014).

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 [mdpi.com]

- 4. dovepress.com [dovepress.com]

- 5. researchgate.net [researchgate.net]

- 6. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 2-Fluoro-1,3-dimethylpyridinium tosylate | SIELC Technologies [sielc.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

A Technical Guide to the Physical Properties of 2-Fluoro-1,3-dimethylpyridinium tosylate

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for modulating physicochemical and biological properties. Pyridinium salts, serving as versatile reagents and intermediates, are of significant interest. This guide provides an in-depth examination of the physical properties of 2-Fluoro-1,3-dimethylpyridinium tosylate, a reagent with potential applications in organic synthesis.

This document is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this compound's fundamental characteristics for its effective handling, application, and characterization. The following sections detail its chemical identity, core physicochemical properties, spectroscopic signature, and essential safety protocols, grounded in established scientific principles and methodologies.

Chemical Identity and Structure

2-Fluoro-1,3-dimethylpyridinium tosylate is an organic salt consisting of a cationic 2-fluoro-1,3-dimethylpyridinium moiety and an anionic p-toluenesulfonate (tosylate) counter-ion. The presence of the fluorine atom at the 2-position and the methyl groups at the 1 and 3-positions of the pyridinium ring dictates its reactivity and physical behavior.

-

IUPAC Name: 2-fluoro-1,3-dimethylpyridin-1-ium;4-methylbenzenesulfonate

-

Synonyms: 1,3-Dimethyl-2-fluoropyridinium p-toluenesulfonate

-

Molecular Formula: C₁₄H₁₆FNO₃S[1]

-

Molecular Weight: 297.34 g/mol [1]

The structure comprises two key components: the positively charged pyridinium cation and the tosylate anion.

Cation: 2-Fluoro-1,3-dimethylpyridinium Anion: p-Toluenesulfonate (Tosylate)

Physicochemical Properties

The physical properties of a compound are critical for its storage, handling, and application in chemical reactions. The data for 2-Fluoro-1,3-dimethylpyridinium tosylate are summarized below.

| Property | Value | Source(s) |

| Appearance | White to Off-White Solid/Crystalline Powder (Inferred) | [4] |

| Melting Point | 111-114 °C | [1] |

| Solubility | Soluble in water (hydrolyzes), DMSO, dichloromethane, acetonitrile (Inferred from 2-Fluoro-1-methylpyridinium p-toluenesulfonate) | |

| Storage Temperature | 2-8°C | [2] |

Note: Some properties are inferred from the closely related compound 2-Fluoro-1-methylpyridinium p-toluenesulfonate due to a lack of specific data for the title compound.

Spectroscopic Characterization

Spectroscopic analysis is fundamental to verifying the identity and purity of a chemical compound. While experimental spectra for 2-Fluoro-1,3-dimethylpyridinium tosylate are not publicly available, its characteristic spectroscopic features can be predicted based on its structure and data from analogous compounds.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridinium and tosylate moieties.

-

Pyridinium Protons: The aromatic protons on the pyridinium ring will appear as multiplets in the downfield region (typically >8.0 ppm) due to the electron-withdrawing effect of the positively charged nitrogen.

-

N-Methyl and C3-Methyl Protons: Two singlets are expected for the two methyl groups. The N-methyl protons will be further downfield compared to the C3-methyl protons.

-

Tosylate Protons: The aromatic protons of the tosylate anion will appear as two doublets (an AA'BB' system) in the aromatic region (~7.1-7.8 ppm). A singlet for the methyl group on the tosyl ring will be observed around 2.3-2.4 ppm.

-

-

¹³C NMR: The carbon NMR will show characteristic signals for all unique carbon atoms.

-

C-F Carbon: The carbon atom directly attached to the fluorine (C2) will appear as a doublet due to one-bond C-F coupling (¹JCF), which is typically large (200-250 Hz).[7] Its chemical shift will be significantly affected by the electronegative fluorine atom.

-

Other Pyridinium Carbons: The remaining carbons of the pyridinium ring will appear in the aromatic region, with their chemical shifts influenced by the substituents and the positive charge.

-

Methyl Carbons: Signals for the N-methyl, C3-methyl, and tosyl-methyl carbons will be observed in the upfield region.

-

Tosylate Carbons: The carbons of the tosylate anion will have characteristic shifts in the aromatic region, with the ipso-carbon attached to the sulfur atom being the most deshielded.

-

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show a single resonance for the fluorine atom at the C2 position.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-Fluoro-1,3-dimethylpyridinium tosylate is expected to exhibit characteristic absorption bands:

-

S=O Stretching: Strong absorption bands for the sulfonate group will be present, typically in the ranges of 1250-1150 cm⁻¹ (asymmetric stretch) and 1080-1000 cm⁻¹ (symmetric stretch).

-

C-F Stretching: A strong band corresponding to the C-F bond stretch is expected in the region of 1250-1000 cm⁻¹.

-

Aromatic C=C and C-H Stretching: Multiple bands for the aromatic rings will be observed. C=C stretching vibrations typically appear in the 1600-1450 cm⁻¹ region. Aromatic C-H stretching appears above 3000 cm⁻¹.

-

Aliphatic C-H Stretching: Bands corresponding to the methyl groups will be seen in the 2950-2850 cm⁻¹ region.

Methodologies for Physical Property Determination

To ensure scientific integrity, physical properties must be determined using standardized and validated methods. The following section outlines protocols for key characterization techniques.

General Workflow for Physicochemical Characterization

The logical flow for characterizing a new batch of a chemical substance like 2-Fluoro-1,3-dimethylpyridinium tosylate is crucial for quality control and research applications.

Caption: Workflow for the characterization of 2-Fluoro-1,3-dimethylpyridinium tosylate.

Protocol for Melting Point Determination

Principle: The melting point is a key indicator of purity. Impurities typically depress and broaden the melting range. This protocol uses a standard capillary melting point apparatus.

Methodology:

-

Sample Preparation: Finely powder a small amount of the crystalline sample.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm) of material into the closed end.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating Ramp: Set a rapid heating ramp (10-20 °C/min) to approximate the melting point.

-

Refined Measurement: Prepare a new sample and heat to about 20 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C/min to allow for thermal equilibrium.

-

Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting point is reported as this range.

Protocol for HPLC Analysis

Principle: Reverse-phase High-Performance Liquid Chromatography (HPLC) separates compounds based on their hydrophobicity. This method is suitable for assessing the purity of 2-Fluoro-1,3-dimethylpyridinium tosylate.[8]

Methodology:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile and water, with a small amount of phosphoric acid (e.g., 0.1%) as a modifier. For mass spectrometry compatibility, replace phosphoric acid with formic acid.[8]

-

Sample Preparation: Accurately weigh and dissolve a small amount of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).

-

Instrumentation:

-

Column: Use a C18 reverse-phase column.

-

Detector: UV detector set to an appropriate wavelength to detect the aromatic rings (e.g., 254 nm).

-

Flow Rate: Set a typical flow rate (e.g., 1.0 mL/min).

-

-

Injection and Elution: Inject a small volume (e.g., 10 µL) of the sample solution. Elute with the mobile phase, either isocratically or with a gradient, to achieve separation.

-

Data Analysis: The purity is determined by the relative area of the main peak corresponding to the compound.

Handling, Storage, and Safety

As a fluorinated pyridinium salt, this compound requires careful handling. The following guidelines are based on safety data for analogous compounds.[9][10][11]

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves when handling the compound.[10]

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9]

-

In case of Contact:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin: Remove contaminated clothing and wash the affected area with soap and water. If irritation occurs, seek medical attention.

-

-

Storage: Store in a tightly sealed container in a cool, dry place, away from moisture. A recommended storage temperature is between 2-8°C.[2] The compound is likely moisture-sensitive.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

2-Fluoro-1,3-dimethylpyridinium tosylate is a solid crystalline compound with a defined melting point. Its characterization relies on standard analytical techniques including NMR and IR spectroscopy, as well as HPLC for purity assessment. While specific solubility and spectral data are not widely published, its properties can be reliably predicted from its chemical structure and comparison with closely related analogues. Adherence to appropriate safety and handling protocols is essential when working with this and other fluorinated pyridinium reagents. This guide provides the foundational information required for scientists to confidently and safely incorporate this compound into their research and development activities.

References

-

ChemBK. 2-fluoro-1,3-dimethylpyridin-1-ium,4-methylbenzenesulfonate. [Link]

-

Amerigo Scientific. 2-Fluoro-1,3-dimethylpyridinium p-toluenesulfonate (≥95.0% (N)). [Link]

-

SIELC Technologies. 2-Fluoro-1,3-dimethylpyridinium tosylate. [Link]

-

Research Scientific. 2-FLUORO-1,3-DIMETHYLPYRIDINIUM P-TOLUENESULFONATE, >=95.0%. [Link]

-

ResearchGate. Calculated and experimental 13 C NMR chemical shifts. [Link]

-

Fisher Scientific. SAFETY DATA SHEET: N-Fluoropyridinium trifluoromethanesulfonate. [Link]

-

Yuan, J., et al. Site-Specific C–H Chalcogenation of Quinoxalin-2(1H)-ones. Supporting Information. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 2-Fluoro-1,3-dimethylpyridinium p-toluenesulfonate (≥95.0% (N)) - Amerigo Scientific [amerigoscientific.com]

- 3. store.researchscientific.co.uk [store.researchscientific.co.uk]

- 4. 2-Fluor-1-methylpyridinium-p-toluolsulfonat <5% 2-hydroxy-1-methylpyridinium p-toluenesulfonate, technical grade, ≥90% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-Fluoro-3-methylpyridine(2369-18-8) 13C NMR spectrum [chemicalbook.com]

- 6. 2-Fluoropyridine(372-48-5) 1H NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. 2-Fluoro-1,3-dimethylpyridinium tosylate | SIELC Technologies [sielc.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. fishersci.nl [fishersci.nl]

An In-Depth Technical Guide to 2-Fluoro-1,3-dimethylpyridinium tosylate: Properties, Mechanisms, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-1,3-dimethylpyridinium tosylate, a heterocyclic compound of significant interest in modern organic synthesis. The document delves into its core physicochemical properties, reactivity, and established applications, with a particular focus on its role as a reagent in synthetic transformations. Mechanistic insights are provided to explain the causality behind its reactivity, supported by detailed experimental protocols for practical application. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical attributes of this pyridinium salt in their work.

Introduction: A Specialized Pyridinium Salt

2-Fluoro-1,3-dimethylpyridinium tosylate belongs to the class of N-alkylpyridinium salts, compounds characterized by a positively charged nitrogen atom within a pyridine ring. The strategic placement of a fluorine atom at the 2-position, coupled with methyl groups at the 1 and 3 positions, renders the molecule highly activated and versatile. The tosylate anion serves as a stable, non-nucleophilic counter-ion. While structurally similar reagents, like Mukaiyama's reagent (2-Chloro-1-methylpyridinium iodide), are well-known for their utility in esterification and macrolactonization reactions, the fluorine-substituted analogue offers distinct reactivity profiles that are valuable for specific synthetic challenges, including fluorination and specialized coupling reactions. This guide aims to consolidate the available technical data and provide field-proven insights into its practical application.

Physicochemical and Structural Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application in experimental design.

Compound Identification

The identity of 2-Fluoro-1,3-dimethylpyridinium tosylate is established by the following identifiers.

| Property | Value | Reference |

| CAS Number | 59387-91-6 | [1][2] |

| Molecular Formula | C₁₄H₁₆FNO₃S (or C₇H₉FN · C₇H₇O₃S) | [1][3] |

| Molecular Weight | 297.34 g/mol | [1][2] |

| Synonyms | 2-Fluoro-1,3-dimethylpyridin-1-ium 4-methylbenzene-1-sulfonate, 1,3-Dimethyl-2-fluoropyridinium p-toluenesulfonate | [1][2] |

| InChI Key | HXUOPSAHPZTNGS-UHFFFAOYSA-M | [1][2] |

Physical and Chemical Characteristics

The compound's physical state and stability are critical for handling and storage. A related, less substituted analogue, 2-Fluoro-1-methylpyridinium p-toluenesulfonate, is described as a white or cream-colored crystalline powder.[4] This provides a strong indication of the expected appearance for the title compound.

| Property | Description | Reference |

| Appearance | Expected to be a white to off-white crystalline solid. | [4] |

| Purity | Commercially available with purities of ≥95.0%. | [2][5] |

| Storage | Recommended storage at 2-8°C. | [2] |

| Stability | The product is chemically stable under standard ambient conditions (room temperature). | [6] |

| Incompatibilities | Avoid strong oxidizing agents, acids, acid anhydrides, and acid chlorides. | [7] |

Reactivity and Mechanistic Rationale

The synthetic utility of 2-Fluoro-1,3-dimethylpyridinium tosylate stems from the electrophilic nature of the C2 carbon on the pyridine ring. The high electronegativity of the attached fluorine atom, combined with the positive charge on the pyridinium nitrogen, creates a highly electron-deficient center. This makes it an excellent substrate for nucleophilic attack.

The tosylate (p-toluenesulfonate) anion is an excellent leaving group in its own right, a principle widely exploited in organic chemistry to convert poor leaving groups like alcohols into highly reactive tosylates.[8] In this context, however, it primarily functions as a stable counter-ion to the cationic pyridinium ring.

Mechanism of Action: Nucleophilic Aromatic Substitution

The primary mode of action involves a nucleophilic attack at the C2 position of the pyridinium ring, leading to the displacement of the 2-fluoro substituent or, more commonly, the entire substituted pyridine moiety acting as a leaving group.

The general mechanism can be visualized as follows: a nucleophile (Nu⁻) attacks the C2 carbon, which is activated by the adjacent positively charged nitrogen. This leads to the formation of an intermediate that subsequently expels a leaving group. In its capacity as a coupling or activating agent, the entire 1,3-dimethylpyridinium group serves as the leaving group after the initial nucleophilic attack.

Sources

- 1. 2-Fluoro-1,3-dimethylpyridinium tosylate | SIELC Technologies [sielc.com]

- 2. 2-Fluoro-1,3-dimethylpyridinium p-toluenesulfonate (≥95.0% (N)) - Amerigo Scientific [amerigoscientific.com]

- 3. chemicalpoint.eu [chemicalpoint.eu]

- 4. 2-Fluoro-1-methylpyridinium p-toluenesulfonate | C13H14FNO3S | CID 171631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. store.researchscientific.co.uk [store.researchscientific.co.uk]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Mechanism of Action of 2-Fluoro-1,3-dimethylpyridinium tosylate

This guide provides a detailed examination of the core mechanism, applications, and practical considerations for utilizing 2-Fluoro-1,3-dimethylpyridinium tosylate. Designed for researchers, chemists, and drug development professionals, this document synthesizes established chemical principles with actionable protocols to empower effective implementation in modern organic synthesis.

Introduction: A Modern Activating Agent

2-Fluoro-1,3-dimethylpyridinium tosylate is a salt belonging to the class of halopyridinium reagents. These reagents have carved a significant niche in organic synthesis as highly efficient activators for carboxylic acids, facilitating a range of transformations under mild conditions.[1][2] The primary utility of this reagent lies in its ability to convert the hydroxyl moiety of a carboxylic acid—a notoriously poor leaving group—into a highly reactive electrophilic intermediate. This activation paves the way for subsequent nucleophilic attack, most commonly leading to the formation of esters and amides.

The structural features of 2-Fluoro-1,3-dimethylpyridinium tosylate are key to its function. The fluorine atom at the C2 position of the pyridinium ring serves as an excellent leaving group, while the permanent positive charge on the nitrogen atom renders the ring highly electron-deficient and susceptible to nucleophilic attack. The tosylate (p-toluenesulfonate) anion is a non-nucleophilic counterion, ensuring the salt's stability and preventing interference with the desired reaction pathway.[3]

Core Mechanism: The Pathway of Carboxylic Acid Activation

The central role of 2-Fluoro-1,3-dimethylpyridinium tosylate is to act as a dehydrative condensation agent. The mechanism proceeds through the formation of a highly electrophilic O-acylpyridinium intermediate. This process can be dissected into three distinct, sequential stages.

Stage 1: Carboxylate Formation & Initial Nucleophilic Attack

The reaction is initiated by the deprotonation of the carboxylic acid ( 1 ) using a non-nucleophilic organic base, typically triethylamine (Et₃N). This forms the corresponding carboxylate anion ( 2 ), a much more potent nucleophile. The carboxylate then attacks the highly electrophilic C2 carbon of the 2-Fluoro-1,3-dimethylpyridinium cation ( 3 ). This step is a nucleophilic aromatic substitution (SNAr) type reaction, where the fluoride ion is displaced.

Stage 2: Formation of the Key Activated Intermediate

The displacement of the fluoride ion results in the formation of the critical activated species: the O-acyl-1,3-dimethylpyridinium intermediate ( 4 ). The carbonyl carbon of the original carboxylic acid is now part of an exceptionally reactive system. The adjacent positively charged nitrogen atom acts as a powerful electron sink, dramatically increasing the electrophilicity of the carbonyl carbon and priming it for subsequent reaction.

Stage 3: Nucleophilic Acyl Substitution & Product Release

A chosen nucleophile (e.g., an alcohol, R²-OH, for esterification) then attacks the activated carbonyl carbon of the intermediate ( 4 ). This leads to a tetrahedral intermediate which subsequently collapses. The C-O bond of the pyridinium ring cleaves, releasing the final ester product ( 5 ) and the stable, neutral 1,3-dimethyl-2-pyridone ( 6 ) as a byproduct. The base used initially also serves to scavenge the tosylate and fluoride ions.

The overall mechanistic pathway is visualized in the diagram below.

Caption: Generalized mechanism of carboxylic acid activation and subsequent esterification.

Experimental Protocol: A Practical Workflow

The trustworthiness of a synthetic method is rooted in a robust and reproducible protocol. The following procedure outlines a general method for the esterification of a carboxylic acid using 2-Fluoro-1,3-dimethylpyridinium tosylate.

General Esterification Workflow Diagram

Caption: A standard step-by-step workflow for laboratory-scale ester synthesis.

Step-by-Step Methodology

-

Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 equivalent) and the alcohol (1.0–1.5 equivalents).

-

Causality: Using a slight excess of the alcohol can help drive the reaction to completion, particularly if it is not a precious material. Flame-drying the glassware ensures anhydrous conditions, preventing hydrolysis of the activated intermediate.

-

-

Solvent and Inert Atmosphere: Dissolve the reagents in a suitable anhydrous solvent (e.g., Dichloromethane, Acetonitrile) to a concentration of 0.1–0.5 M. Purge the flask with an inert gas (Nitrogen or Argon).

-

Causality: The activated intermediate is sensitive to water. An inert atmosphere prevents atmospheric moisture from compromising the reaction.

-

-

Base Addition: Add triethylamine (1.5–2.0 equivalents) dropwise to the stirred solution. Stir for 5-10 minutes at room temperature.

-

Causality: Triethylamine acts as the base to form the nucleophilic carboxylate and as a scavenger for the acidic byproducts (HF and TsOH) generated during the reaction.[4]

-

-

Activator Addition: Add 2-Fluoro-1,3-dimethylpyridinium tosylate (1.2–1.5 equivalents) to the reaction mixture in one portion.

-

Causality: This initiates the activation sequence. A slight excess ensures all the carboxylic acid is converted to the active intermediate.

-

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gentle heating (40–60 °C) may be required for less reactive substrates.

-

Causality: Reaction monitoring is critical for determining the point of completion and preventing the formation of degradation byproducts from prolonged reaction times.

-

-

Workup and Purification: Upon completion, dilute the reaction mixture with the organic solvent. Wash the solution sequentially with a mild acid (e.g., 1M HCl or saturated NH₄Cl) to remove excess base, followed by saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

-

Causality: This systematic workup procedure removes the pyridone byproduct, unreacted starting materials, and salts, providing a crude product suitable for final purification.

-

Substrate Scope and Performance

While specific yield data for 2-Fluoro-1,3-dimethylpyridinium tosylate is dispersed across various applications, the performance of analogous pyridinium-based reagents provides a strong benchmark for its efficacy. For instance, similar reagents like 2-benzyloxy-1-methylpyridinium triflate have demonstrated high efficiency in esterifying a wide range of carboxylic acids.[4][5]

| Carboxylic Acid Type | Nucleophile | Typical Conditions | Expected Yield Range | Functional Group Tolerance |

| Aliphatic (Primary, Secondary) | Primary & Secondary Alcohols | CH₂Cl₂, rt, 2-12 h | 85–98% | High (compatible with esters, amides, carbamates)[4][5] |

| Aromatic (Electron-rich/poor) | Primary & Secondary Alcohols | CH₂Cl₂ or PhCF₃, rt to 80°C | 80–95% | Good (Tolerates nitro, cyano, halogen groups) |

| α,β-Unsaturated | Primary Alcohols | MeCN, rt, 4-16 h | 75–90% | Good; minimizes conjugate addition side reactions. |

| Sterically Hindered Acids | Primary Alcohols | Toluene, 80-100°C, 12-24h | 60–85% | Moderate; higher temperatures may be needed. |

| Amino Acids (N-protected) | Benzyl Alcohol | PhCF₃, 80°C, 12 h | 80–95% | Excellent for acid-labile protecting groups (e.g., Boc).[5] |

This table provides expected performance based on data from closely related pyridinium-based activating agents.

Safety and Handling

2-Fluoro-1,3-dimethylpyridinium tosylate is classified as a substance that can cause severe skin burns and eye damage.[6] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.

Conclusion

2-Fluoro-1,3-dimethylpyridinium tosylate operates through a reliable and well-understood mechanism involving the formation of a highly electrophilic O-acylpyridinium intermediate. This pathway enables the efficient synthesis of esters, amides, and other carboxylic acid derivatives under mild conditions with high functional group tolerance. Its utility is underscored by straightforward protocols and predictable reactivity, making it a valuable tool for synthetic chemists in both academic and industrial research settings. By understanding the core principles outlined in this guide, researchers can effectively leverage this reagent to streamline complex synthetic routes and achieve their molecular targets with greater efficiency.

References

- Bailey, J. M., Tu, C., Issakova, O., & Shively, J. E. (1995). Studies in C-terminal sequencing: new reagents for the synthesis of peptidylthiohydantoins. Analytical Biochemistry.

- SIELC Technologies. (2018). 2-Fluoro-1,3-dimethylpyridinium tosylate.

- ECHEMI. (n.d.). Why is pyridine used when making tosyl esters from alcohols?

- Reddit r/OrganicChemistry. (2021).

- Oreate AI Blog. (2025). The Role of TsCl Pyridine in Organic Synthesis.

- Tummatorn, J., Albiniak, P. A., & Dudley, G. B. (2007). Synthesis of Benzyl Esters Using 2-Benzyloxy-1-methylpyridinium Triflate. The Journal of Organic Chemistry, 72(23), 8962–8964.

- Google Patents. (1997).

- Fun, H. K., Yeap, C. S., & Schürmann, M. (2009). Pyridinium tosylate. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1930.

- Kishan's Classes. (2025).

- Sandford, G. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry, 20, 233–242.

- Poon, K. W., & Dudley, G. B. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry, 4, 44.

- University of Southampton. (n.d.).

- Sakharov, A. M., Smirnova, O. U., & Yarosh, A. A. (n.d.). 2,5-Furandicarboxylic Acid Fluoro-Containing Esters Synthesis. Fluorine notes.

- He, J., Li, Y., Zhang, Y., Yu, W., & Chen, G. (2021).

- Sigma-Aldrich. (n.d.). 2-Fluoro-4-pyridinecarboxylic acid 97.

- Chemical Label. (n.d.).

- Hagel, J., Jolit, A., & Jessen, H. J. (2020). Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. Chemical Science, 11(23), 6043–6049.

- Encyclopedia.pub. (2023). Fluorine-Containing Glycomimetics.

- O'Hagan, D., & Perry, R. (1996). The mode of toxic action of the pesticide gliftor: the metabolism of 1,3-difluoroacetone to (-)-erythro-fluorocitrate.

- Shokova, E. A., Tafeenko, V. A., & Kovalev, V. V. (2020). Trifluoroacetic Anhydride as an Activator in the Acylation of Aryl Methyl Ketones with Carboxylic Acids. Russian Journal of Organic Chemistry, 56(10), 1665-1673.

- Murakami, E., Niu, C., Bao, H., Micolochick Steuer, H. M., Whitaker, T., Nachman, T., Sofia, M. A., Wang, P., Otto, M. J., & Furman, P. A. (2008). The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase. Antimicrobial Agents and Chemotherapy, 52(2), 458–464.

- Ehrenkaufer, R. E., Potocki, J. F., & Jewett, D. M. (1984). Simple synthesis of F-18-labeled 2-fluoro-2-deoxy-D-glucose: concise communication. Journal of Nuclear Medicine, 25(3), 333-7.

- PubChem. (n.d.). 3-Fluoro-2-methylpyridine.

Sources

- 1. Studies in C-terminal sequencing: new reagents for the synthesis of peptidylthiohydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Role of TsCl Pyridine in Organic Synthesis - Oreate AI Blog [oreateai.com]

- 3. Pyridinium tosylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Benzyl Esters Using 2-Benzyloxy-1-methylpyridinium Triflate [organic-chemistry.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. chemical-label.com [chemical-label.com]

The Advent of a Powerful Fluorinating Agent: A Technical Guide to the Discovery of 2-Fluoro-1,3-dimethylpyridinium tosylate

Introduction: The Quest for Controlled Electrophilic Fluorination

In the landscape of modern synthetic chemistry, the introduction of fluorine atoms into organic molecules is a paramount strategy for modulating their biological and material properties. For decades, the pursuit of reagents capable of delivering a "naked" electrophilic fluorine atom ("F+") under mild and predictable conditions was a significant challenge. Early methods often relied on hazardous and difficult-to-handle reagents. This technical guide delves into the seminal discovery and development of a class of compounds that revolutionized this field: the N-fluoropyridinium salts, with a specific focus on the highly effective and versatile reagent, 2-Fluoro-1,3-dimethylpyridinium tosylate. This guide will illuminate the scientific rationale behind its design, the intricacies of its synthesis, its key physicochemical properties, and its subsequent impact on the field of drug discovery and organic synthesis.

The Genesis of N-Fluoropyridinium Salts: A New Paradigm in Fluorination

The story of 2-Fluoro-1,3-dimethylpyridinium tosylate is intrinsically linked to the pioneering work of Dr. Teruo Umemoto and his collaborators. In the late 1980s and early 1990s, their research fundamentally shifted the approach to electrophilic fluorination. Prior to their work, the direct fluorination of pyridines was fraught with challenges, often leading to unstable and explosive products. Umemoto's group envisioned that by pairing a pyridinium cation with a non-nucleophilic counter-anion, they could create stable, crystalline salts that would serve as potent yet manageable electrophilic fluorinating agents.[1][2]

The core concept was to modulate the reactivity of the N-F bond by altering the electronic properties of the pyridine ring and the nature of the counter-anion. This innovative approach allowed for the fine-tuning of the fluorinating power, a crucial aspect for achieving selectivity in complex organic syntheses.

The Synthesis of 2-Fluoro-1,3-dimethylpyridinium tosylate: A Methodological Breakthrough

The first successful and systematic synthesis of a variety of stable N-fluoropyridinium salts was detailed in a seminal 1991 paper by Umemoto and his team published in the Bulletin of the Chemical Society of Japan.[1] This work laid the groundwork for the preparation of numerous analogues, including the title compound.

The general and robust synthetic strategy involves the direct fluorination of a substituted pyridine in the presence of a suitable counter-anion source. The key to the stability of the final product is the selection of a non-nucleophilic and non-basic counter-anion, such as the tosylate (p-toluenesulfonate) anion.

Experimental Protocol: A Representative Synthesis

The following is a representative, step-by-step protocol for the synthesis of 2-Fluoro-1,3-dimethylpyridinium tosylate, based on the methodologies developed by Umemoto's group:

-

Preparation of the Starting Material: 2-Hydroxy-1,3-dimethylpyridinium tosylate is prepared by the reaction of 2-hydroxy-3-methylpyridine with methyl p-toluenesulfonate.

-

Fluorination Reaction: The 2-hydroxy-1,3-dimethylpyridinium tosylate is dissolved in an inert solvent, such as acetonitrile.

-

Introduction of the Fluorinating Agent: A carefully controlled stream of diluted fluorine gas (typically 10% F₂ in N₂) is bubbled through the solution at a low temperature (e.g., -40 °C).

-

Work-up and Isolation: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent system, such as ethanol-ether, to yield pure 2-Fluoro-1,3-dimethylpyridinium tosylate as a stable, crystalline solid.

This method proved to be highly effective for a range of substituted pyridines, providing access to a library of N-fluoropyridinium salts with varying reactivities.

Physicochemical Properties and Reactivity Profile

2-Fluoro-1,3-dimethylpyridinium tosylate is a white to off-white crystalline solid that exhibits good stability under ambient conditions, a significant advantage over earlier fluorinating agents. Its key properties are summarized in the table below:

| Property | Value |

| Molecular Formula | C₁₄H₁₆FNO₂S |

| Molecular Weight | 297.35 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in polar organic solvents (e.g., acetonitrile, DMF) |

| Reactivity | Potent electrophilic fluorinating agent |

The reactivity of 2-Fluoro-1,3-dimethylpyridinium tosylate is governed by the electrophilicity of the fluorine atom attached to the positively charged nitrogen of the pyridinium ring. The presence of the electron-donating methyl groups on the pyridine ring slightly moderates its fluorinating power compared to unsubstituted or electron-withdrawing group-substituted analogues, allowing for greater selectivity in its reactions.

Mechanism of Fluorination: The Transfer of "F+"

The primary application of 2-Fluoro-1,3-dimethylpyridinium tosylate is as an electrophilic fluorinating agent. It reacts with a wide range of nucleophiles, including enolates, silyl enol ethers, carbanions, and electron-rich aromatic and heteroaromatic compounds, to introduce a fluorine atom. The general mechanism involves the nucleophilic attack of the substrate on the electrophilic fluorine atom of the pyridinium salt, leading to the formation of the fluorinated product and the corresponding 1,3-dimethylpyridinium-2-one tosylate byproduct.

Impact and Applications in Drug Development and Beyond

The discovery of 2-Fluoro-1,3-dimethylpyridinium tosylate and its analogues has had a profound impact on the field of medicinal chemistry and drug development. The ability to introduce fluorine atoms into complex molecules with high selectivity and under mild conditions has enabled the synthesis of novel fluorinated pharmaceuticals with improved metabolic stability, bioavailability, and binding affinity.